REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].[C:12]([S-])(=[S:16])OCC.[K+].O.Cl>N1C=CC=CC=1>[N+:8]([C:6]1[CH:5]=[CH:4][C:3]2[O:11][C:12](=[S:16])[NH:1][C:2]=2[CH:7]=1)([O-:10])=[O:9] |f:1.2|
|
Name
|
Heterocycles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(=S)[S-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 120° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with dilute aqueous hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried in the vacuum oven
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(NC(O2)=S)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 168.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |